molecular formula C15H13BrO3 B8379373 (4-Bromo-2,5-dimethoxyphenyl)(phenyl)methanone

(4-Bromo-2,5-dimethoxyphenyl)(phenyl)methanone

Cat. No.: B8379373
M. Wt: 321.16 g/mol
InChI Key: WOGAIDMSZKBXBZ-UHFFFAOYSA-N
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Description

4-Bromo-2,5-bis(methyloxy)phenylmethanone: is an organic compound with the molecular formula C15H13BrO3 It is a derivative of benzophenone, where the phenyl groups are substituted with bromine and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,5-bis(methyloxy)phenylmethanone typically involves the bromination of 2,5-dimethoxybenzophenone. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The process includes purification steps such as recrystallization or chromatography to obtain the pure product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-Bromo-2,5-bis(methyloxy)phenylmethanone involves its interaction with biological targets through covalent modification. The bromine atom can form covalent bonds with nucleophilic sites in proteins, leading to the inhibition of their function. This property is exploited in the design of photoaffinity probes, where the compound is activated by UV light to form covalent bonds with target proteins .

Comparison with Similar Compounds

Uniqueness: The presence of both bromine and methoxy groups in 4-Bromo-2,5-bis(methyloxy)phenylmethanone provides unique reactivity and versatility in synthetic applications. This makes it a valuable compound for developing new materials and studying biological systems .

Properties

Molecular Formula

C15H13BrO3

Molecular Weight

321.16 g/mol

IUPAC Name

(4-bromo-2,5-dimethoxyphenyl)-phenylmethanone

InChI

InChI=1S/C15H13BrO3/c1-18-13-9-12(16)14(19-2)8-11(13)15(17)10-6-4-3-5-7-10/h3-9H,1-2H3

InChI Key

WOGAIDMSZKBXBZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C(=O)C2=CC=CC=C2)OC)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-bromo-1,4-bis(methyloxy)benzene (2.0 g, 9.21 mmol) and benzoyl chloride (1.229 mL, 10.596 mmol, 1.15 eq) in DCM (9.5 mL, C=1.0M) at 0° C. was added triflic acid (0.815 mL, 9.21 mmol) over 5 min. The reaction mixture was allowed to warm to ambient temperature (40 min) and then slowly heated to gentle reflux (oil bath at 42° C.) and stirred for 48 h. The reaction mixture was cooled to r.t., and MeOH (0.3 mL) was added and stirring was continued for 30 min. The reaction mixture was poured into 80 mL of ice cooled water. The aqueous layer was neutralized with a 1 M NaOH solution. The layers were separated. The aqueous layer was extracted twice with DCM (2×20 mL). The combined organic phase was washed twice with a 1/1 water/brine mixture (2×30 mL), dried over MgSO4, filtered and concentrated in vacuo to a brown-orange oil. Then, MTBE (7 mL) was added and the mixture was stirred into an ultra-sound bath. The resulting solid was filtered, rinsed with 1:1 MTBE/hexanes mixture and air dried to afford [4-bromo-2,5-bis(methyloxy)phenyl](phenyl)methanone in 76% yield (2.258 g) as a white solid. 1H NMR (300 MHz, DMSO) δ 7.72 (d, J=8.5 Hz, 1H), 7.65 (t, J=7.4 Hz, 1H), 7.51 (t, J=7.6 Hz, 1H), 7.45 (s, 1H), 7.10 (s, 1H), 3.81 (s, 2H), 3.63 (s, 2H), 13C NMR (75 MHz, DMSO) δ 194.5 (C═O), 150.7 (C), 149.7 (C), 136.7 (C), 133.5 (CH), 129.3 (2CH), 128.6 (2CH), 128.2 (C), 117.3 (CH), 113.3 (C), 112.5 (CH), 56.7 (OCH3), 56.5 (OCH3); MS (ESI) m/z: 321.1, 323.0 [M+H, 79Br, 81Br]+; 243.1, 245.0 [M-Ph, 79Br, 81Br]+.
Quantity
2 g
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reactant
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1.229 mL
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reactant
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0.815 mL
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9.5 mL
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[Compound]
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ice
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80 mL
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reactant
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0 (± 1) mol
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0.3 mL
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